molecular formula C22H19N3O6S2 B12029649 2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate CAS No. 618072-24-5

2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12029649
CAS No.: 618072-24-5
M. Wt: 485.5 g/mol
InChI Key: HOGDRBSEZLRPAF-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as methoxyethyl, nitrobenzylidene, and thienyl

Preparation Methods

The synthesis of 2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps, starting with the preparation of the thiazolopyrimidine core. One common method involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction conditions typically include heating under reflux for several hours to ensure complete conversion.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazole and pyrimidine rings may play a role in binding to these targets, while the nitrobenzylidene and thienyl groups may contribute to its overall activity.

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives, such as:

These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

CAS No.

618072-24-5

Molecular Formula

C22H19N3O6S2

Molecular Weight

485.5 g/mol

IUPAC Name

2-methoxyethyl (2Z)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19N3O6S2/c1-13-18(21(27)31-10-9-30-2)19(16-8-5-11-32-16)24-20(26)17(33-22(24)23-13)12-14-6-3-4-7-15(14)25(28)29/h3-8,11-12,19H,9-10H2,1-2H3/b17-12-

InChI Key

HOGDRBSEZLRPAF-ATVHPVEESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.